Bromperidol is a synthetic organic compound belonging to the butyrophenone class of neuroleptics. [] It is structurally similar to haloperidol, another antipsychotic drug in this class. [, , ] While primarily known for its antipsychotic properties, this analysis will focus on its scientific applications beyond therapeutic uses. Research utilizing bromperidol explores its interactions with biological systems, particularly its influence on dopamine receptors. [, , ] These studies contribute to understanding neurochemical pathways and potential applications in various scientific disciplines.
Related Compounds
Haloperidol
Compound Description: Haloperidol, like bromperidol, is a butyrophenone-class antipsychotic drug. It acts primarily as a dopamine D2 receptor antagonist []. Haloperidol is used to treat schizophrenia, Tourette syndrome, and other mental disorders.
Relevance: Haloperidol is structurally very similar to bromperidol, differing only in the halogen substituent on the aromatic ring. This minor structural difference leads to differences in their pharmacokinetic profiles and potency, with bromperidol generally considered more potent than haloperidol [, , ]. Both compounds undergo similar metabolic pathways, including N-dealkylation and conjugation [, ].
Reduced Bromperidol
Compound Description: Reduced bromperidol is a major metabolite of bromperidol, formed by the reduction of the ketone group in bromperidol to a hydroxyl group []. While it possesses some antipsychotic activity, it is less potent than bromperidol [].
Relevance: Reduced bromperidol is a key metabolite of bromperidol, and its plasma concentrations are often monitored alongside bromperidol during therapeutic drug monitoring []. Understanding the formation and clearance of reduced bromperidol is crucial for optimizing bromperidol therapy [, ].
Fluphenazine Decanoate
Compound Description: Fluphenazine decanoate is a long-acting antipsychotic belonging to the phenothiazine class. It is used for the maintenance treatment of schizophrenia, administered as a depot injection [, , ].
Relevance: Fluphenazine decanoate, like bromperidol decanoate, provides sustained antipsychotic effects. Clinical trials comparing these two drugs for schizophrenia maintenance found fluphenazine decanoate to be more effective in preventing relapse [, , ]. This difference in efficacy could be attributed to variations in their receptor binding profiles or pharmacokinetic properties.
Haloperidol Decanoate
Compound Description: Haloperidol decanoate is a long-acting injectable formulation of haloperidol [, , ]. It is primarily used for long-term maintenance therapy in schizophrenia.
Relevance: Haloperidol decanoate, similar to bromperidol decanoate, offers a depot formulation for sustained treatment. In direct comparisons, haloperidol decanoate demonstrated better efficacy than bromperidol decanoate in preventing relapse in individuals with schizophrenia [, , ], emphasizing potential differences in their long-term therapeutic profiles.
Nemonapride
Compound Description: Nemonapride is a benzamide derivative classified as an atypical antipsychotic. It exhibits high selectivity for dopamine D2 receptors, specifically targeting the DRD2 subtype [, ]. Nemonapride is primarily used in the treatment of schizophrenia.
Relevance: Both nemonapride and bromperidol exhibit potent antagonistic activity at DRD2 receptors, a key mechanism for their antipsychotic effects [, ]. Comparing their effects and side effect profiles, particularly concerning prolactin response and extrapyramidal symptoms, can provide insights into the role of DRD2 receptor subtypes in these aspects of antipsychotic treatment.
Levomepromazine
Compound Description: Levomepromazine, a phenothiazine derivative, is an antipsychotic with strong sedative properties. It acts on various neurotransmitter systems, including dopamine, histamine, and adrenergic receptors [, ].
Relevance: Levomepromazine is often co-administered with other antipsychotics, including bromperidol, to manage agitation or insomnia [, ]. Notably, levomepromazine can interact with bromperidol metabolism, potentially leading to increased plasma concentrations of bromperidol and its metabolite, reduced bromperidol []. This pharmacokinetic interaction necessitates careful monitoring when these drugs are used concurrently.
Thioridazine
Compound Description: Thioridazine, another phenothiazine-class antipsychotic, exhibits actions on multiple neurotransmitter systems, including dopamine, serotonin, and alpha-adrenergic receptors [].
Chlorpromazine
Compound Description: Chlorpromazine, belonging to the phenothiazine class, is a first-generation antipsychotic medication. It exerts its actions by antagonizing dopamine receptors and possesses anticholinergic and antihistaminic properties [].
Relevance: Chlorpromazine serves as a comparator to bromperidol in terms of antipsychotic efficacy. Early clinical trials suggested that bromperidol might have a faster onset of action and potentially superior efficacy compared to chlorpromazine [], although more rigorous studies are needed to confirm these observations.
Perphenazine
Compound Description: Perphenazine is a phenothiazine antipsychotic with a potency profile between that of chlorpromazine and fluphenazine. It is used to treat schizophrenia and other psychotic disorders [, , ].
Sulpiride
Compound Description: Sulpiride, a benzamide derivative, is classified as an atypical antipsychotic. It exhibits selective antagonism at dopamine D2 and D3 receptors, with a preference for receptors in the limbic system []. Sulpiride is primarily used to treat schizophrenia and major depressive disorder.
Relevance: Sulpiride, similar to bromperidol, displays antipsychotic effects. Comparing these drugs in a clinical setting can reveal differences in their side effect profiles and effectiveness against specific symptom clusters in schizophrenia []. This comparative approach can help clinicians tailor treatment choices to individual patient needs.
Trihexyphenidyl
Compound Description: Trihexyphenidyl is an anticholinergic medication used to manage extrapyramidal side effects (EPS) caused by antipsychotic drugs [, ]. It acts by blocking acetylcholine's action in the central nervous system.
Relevance: Trihexyphenidyl is often prescribed alongside bromperidol to counteract potential extrapyramidal side effects like tremor and rigidity [, ]. This co-administration necessitates monitoring for potential drug interactions, although studies suggest that trihexyphenidyl doesn't significantly impact bromperidol plasma concentrations [].
Biperiden
Compound Description: Biperiden, like trihexyphenidyl, is an anticholinergic medication used to alleviate extrapyramidal side effects associated with antipsychotic treatment []. It works by blocking muscarinic acetylcholine receptors in the brain.
Relevance: Biperiden is another option for managing extrapyramidal side effects that may arise during bromperidol therapy []. It's crucial to be aware of potential additive anticholinergic effects when combining these medications.
Source and Classification
Bromperidol is synthesized from 4-(4-bromophenyl)-4-hydroxy-1-piperidinyl-1-butanone and is classified as a typical antipsychotic drug. It acts primarily as a dopamine D2 receptor antagonist, influencing neurotransmitter activity in the brain to mitigate symptoms of psychosis. The drug is available in various formulations, including oral tablets and injectable forms, with the latter being particularly useful for patients requiring long-term management of their condition.
Synthesis Analysis
The synthesis of bromperidol has been explored through various methods, with significant advancements made in radiolabeling techniques for research purposes. One notable synthesis method involves the modification of the Sandmeyer reaction to incorporate bromine isotopes into the compound:
Starting Materials: The synthesis begins with 4-[4-(aminophenyl)-4-hydroxy-piperidinyl]-1-(4-fluorophenyl)-1-butanone (aminoperidol).
Radiolabeling: Bromine isotopes (e.g., bromine-82) are introduced using a complex formed between cupric bromide and nitric oxide gas in acetonitrile.
Reaction Conditions: The reaction is conducted under controlled conditions to achieve a specific activity of approximately 440 µCi/mg with yields around 10.4% for radiochemical and 12% for chemical yields.
Time Frame: The entire process can be completed in about 1.5 hours.
This method allows for effective labeling of bromperidol for pharmacokinetic studies, enabling researchers to trace its distribution in biological systems.
Molecular Structure Analysis
Bromperidol has a molecular formula of C20H24BrFN2O2, with a molar mass of approximately 405.32 g/mol. Its structure includes:
Butyrophenone Backbone: Characteristic of this class of antipsychotics.
Bromine Atom: Substituted on the phenyl ring, enhancing its pharmacological properties.
Piperidine Ring: Contributing to its interaction with dopamine receptors.
The three-dimensional conformation of bromperidol allows it to effectively bind to dopamine receptors, which is crucial for its therapeutic action against psychotic symptoms.
Chemical Reactions Analysis
Bromperidol participates in various chemical reactions relevant to its synthesis and functionalization:
Radiobromination Reactions: Techniques such as no-carrier-added radiobromination via the Gattermann reaction have been employed to produce labeled derivatives for imaging studies.
Functionalization: Derivatives of bromperidol have been synthesized to explore enhanced antifungal activities when combined with azole compounds, indicating versatility beyond its antipsychotic applications.
These reactions are essential for both the development of new therapeutic agents and understanding the drug's behavior in biological systems.
Mechanism of Action
The primary mechanism of action of bromperidol involves antagonism at dopamine D2 receptors in the central nervous system. This action leads to:
Clinical studies suggest that while bromperidol is effective in managing symptoms of schizophrenia, it may be less potent than other antipsychotics like fluphenazine or haloperidol.
Physical and Chemical Properties Analysis
Bromperidol exhibits several notable physical and chemical properties:
Solubility: It is soluble in organic solvents such as ethanol and methanol but has limited solubility in water.
Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature variations.
Melting Point: Bromperidol has a melting point ranging from 150°C to 155°C, indicating good thermal stability.
These properties are critical for formulation development and determining appropriate storage conditions.
Applications
Bromperidol's primary application lies in psychiatry as an antipsychotic agent. Its uses include:
Treatment of Schizophrenia: Effective in reducing hallucinations and delusions.
Long-acting Formulations: Bromperidol decanoate provides extended release for patients requiring consistent medication without daily dosing.
Research Applications: Labeled derivatives are used in pharmacokinetic studies to trace drug distribution and metabolism within biological systems.
Moreover, emerging research suggests potential applications in treating fungal infections when combined with antifungal agents, highlighting its versatility beyond traditional psychiatric uses.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Brofaromine Hydrochloride is a reversible inhibitor of monoamine oxidase A and acts on epinephrine , norepinephrine, serotonin, and dopamine. The compound was primarily researched in the treatment of depression and anxiety. Brofaromine also acts as a serotonin reuptake inhibitor, and its dual pharmacologic effects offered promise in the treatment of a wide spectrum of depressed patients while producing less severe anticholinergic side effects in comparison with older standard drugs like the tricyclic antidepressants. Unlike standard MAOIs, possible side effects do not include cardiovascular complications (hypertension) with encephalopathy, liver toxicity or hyperthermia.
Brodimoprim is an aminopyrimidine that is 2,4-diaminopyrimidine in which the hydrogen at position 5 has been replaced by a 4-bromo-3,5-dimethoxybenzyl group. It has a role as an EC 1.5.1.3 (dihydrofolate reductase) inhibitor, an antiinfective agent and an antibacterial drug. It is an aminopyrimidine, a member of bromobenzenes and a member of methoxybenzenes.
Bromadoline maleate is discontinued (DEA controlled substance). Bromadoline, also known as U-47931E, is an opioid analgesic selective for the μ-opioid receptor. The drug has a potency lying between that of codeine and morphine, being slightly stronger than pentazocine. Bromadoline is related to AH-7921 and U-47700.
Bromacil appears as colorless to white odorless crystalline solid. Used as an herbicide. Commercially available as a wettable powder or in liquid formulations. (NIOSH, 2024) 5-bromo-3-(butan-2-yl)-6-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidone that is pyrimidine-2,4(1H,3H)-dione substituted by a bromo group at position 5, a butan-2-yl group at position 3 and a methyl group at position 6. It is a pyrimidone and an organobromine compound. Bromacil is an organic compound with the chemical formula C9H13BrN2O2, commercially available as an herbicide. Bromacil was first registered as a pesticide in the U.S. in 1961. It is used for brush control and non-cropland areas. It works by interfering with photosynthesis by entering the plant through the root zone and moving throughout the plant. Bromacil is one of a group of compounds called substituted uracils. These materials are broad spectrum herbicides used for nonselective weed and brush control on non-croplands, as well as for selective weed control on a limited number of crops, such as citrus fruit and pineapple. Bromacil is also found to be excellent at controlling perennial grasses.
4-bromo-2,5-dimethoxy-amphetamine is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Hallucinogenic substances substance.
Bromazine is a tertiary amino compound that is the 4-bromobenzhydryl ether of 2-(dimethylamino)ethanol. An antihistamine with antimicrobial properties, it is used in the control of cutaneous allergies. It has a role as an antimicrobial agent, a muscarinic antagonist and a H1-receptor antagonist. It is a tertiary amino compound and an organobromine compound. It contains a bromazine hydrochloride. Bromodiphenhydramine is an ethanolamine antihistamine with antimicrobial property. Bromodiphenhydramine is used in the control of cutaneous allergies. Ethanolamine antihistamines produce marked sedation in most patients. Bromodiphenhydramine is a brominated derivative of diphenhydramine, an ethanolamine derivative and histamine H1 receptor antagonist with anti-allergic, sedative, antiemetic and anticholinergic properties. Bromazine competitively and selectively blocks central and peripheral histamine H1 receptors, thereby alleviating the symptoms caused by endogenous histamine on bronchial, capillary and gastrointestinal (GI) smooth muscles. This prevents histamine-induced bronchoconstriction, vasodilation, increased capillary permeability, itching, and spasmodic contractions of GI smooth muscle. In addition, bromazine binds to and blocks peripheral and central muscarinic receptors. Bromodiphenhydramine is only found in individuals that have used or taken this drug. It is an ethanolamine antihistamine with antimicrobial property. Bromodiphenhydramine is used in the control of cutaneous allergies. Ethanolamine antihistamines produce marked sedation in most patients. Bromodiphenhydramine competes with free histamine for binding at HA-receptor sites. This antagonizes the effects of histamine on HA-receptors, leading to a reduction of the negative symptoms brought on by histamine HA-receptor binding.